molecular formula C19H16ClN7O B2770133 N-(1-(1-(3-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)-3-甲基-1H-吡唑-5-基)环丙基甲酰胺 CAS No. 1005952-82-8

N-(1-(1-(3-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)-3-甲基-1H-吡唑-5-基)环丙基甲酰胺

货号 B2770133
CAS 编号: 1005952-82-8
分子量: 393.84
InChI 键: ZPCRXQKQHQZHFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolopyrimidines are a class of compounds that have been explored for their antitubercular properties . They have been found to display in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of similar compounds involves the exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor . The structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been described, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction . The structure of the compound is likely to be influenced by the substitutions at the C-4 position of the 7-deazapurine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, cyclization, and N-methylation . The reactions involve the use of different amines and solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been evaluated using Lipinski’s rule of five . The molecular weights of these compounds were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .

科学研究应用

抗菌和抗癌剂对具有与该化合物相似的结构的吡唑和吡唑并嘧啶衍生物的研究表明在开发新的抗菌和抗癌治疗方面具有巨大潜力。例如,已经合成并评估了具有氧杂/噻二唑基、吡唑基部分和吡唑并[4,3-d]-嘧啶衍生物的新型吡唑衍生物的体外抗菌和抗癌活性。一些化合物表现出比参考药物多柔比星更高的抗癌活性,同时具有良好到优异的抗菌活性(Hafez、El-Gazzar 和 Al-Hussain,2016 年)。类似地,新型吡唑并嘧啶衍生物系列作为抗癌和抗 5-脂氧合酶剂显示出有希望的结果,表明它们在开发针对各种癌症的靶向疗法中具有潜力(Rahmouni 等人,2016 年)

杂环化合物的合成吡唑并嘧啶的用途超越了药理学应用,包括它们作为复杂杂环化合物合成中的中间体的作用。例如,吡唑已被用作杂环合成中的构建块,从而创造了新的取代的 1-三嗪基吡唑并[3,4-d]嘧啶和 1-三嗪基吡唑并[3,4-b]吡啶衍生物(Harb、Abbas 和 Mostafa,2005 年)。这项研究突出了吡唑并嘧啶衍生物在促进具有化学和材料科学各个领域潜在应用的新材料开发方面的多功能性。

分子对接和抗肿瘤活性合成进一步的研究集中在吡唑并[3,4-d]嘧啶衍生物的设计、合成和评估及其抗肿瘤活性,包括分子对接研究以了解其在分子水平上的作用机制。例如,已经合成并评估了新型吡唑并[3,4-d]嘧啶衍生物的抗肿瘤活性,其中一些在不同的癌细胞系中显示出有效的疗效(Kandeel、Mohamed、Abd El Hamid 和 Negmeldin,2012 年)。这一研究方向对于开发比当前治疗方法更有效且副作用更少的新癌症疗法至关重要。

作用机制

Target of Action

Similar compounds have been found to inhibit akt kinases , which play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.

Mode of Action

It’s known that akt inhibitors typically work by competitively inhibiting the atp-binding site of the kinase, thus preventing the phosphorylation and activation of akt . This leads to a decrease in the phosphorylation of downstream targets of Akt.

Biochemical Pathways

Inhibition of Akt can therefore affect these pathways, potentially leading to reduced cell proliferation and survival .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . It is orally bioavailable, which suggests it is well absorbed in the gastrointestinal tract. After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .

Result of Action

The compound has shown to inhibit tumor growth in a breast cancer xenograft model . This is likely due to its inhibition of Akt and the subsequent decrease in the phosphorylation of Akt’s downstream targets, which are involved in cell survival and proliferation.

未来方向

The future directions for this class of compounds could involve further exploration of the structure-activity relationships to improve their antitubercular activity . Additionally, the development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence .

属性

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN7O/c1-11-7-16(24-19(28)12-5-6-12)27(25-11)18-15-9-23-26(17(15)21-10-22-18)14-4-2-3-13(20)8-14/h2-4,7-10,12H,5-6H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCRXQKQHQZHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。